
(o-Vinylbenzyl)trimethylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(o-Vinylbenzyl)trimethylammonium chloride is a quaternary ammonium salt commonly used as a monomer in polymerization reactions to produce unique polymers. Its structure consists of a vinylbenzyl group attached to a trimethylammonium chloride moiety, which allows for easy radical polymerization and copolymerization. This compound is known for its excellent cationic properties, making it suitable for various applications such as water treatment, papermaking, textiles, coatings, flocculants, coagulants, dispersants, binders, adhesives, and modifiers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(o-Vinylbenzyl)trimethylammonium chloride can be synthesized through free radical polymerization of 4-vinylbenzyl chloride using benzoyl peroxide as an initiator at 80°C. The resulting polyvinylbenzyl chloride is then treated with trimethylamine in different solvents such as water, ethanol, tetrahydrofuran (THF), and dimethylformamide (DMF) to produce the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale polymerization processes. The formulation of the polymerizable microemulsion is optimized by screening surfactant percentages and using the hydrophilic-lipophilic balance (HLB) concept. The reactions are carried out at various temperatures, with the inverse microemulsion method at 60°C and the solution polymerization method at 40°C yielding high conversions and molecular masses .
Analyse Chemischer Reaktionen
Types of Reactions
(o-Vinylbenzyl)trimethylammonium chloride undergoes various chemical reactions, including:
Radical Polymerization: The vinylbenzyl group allows for easy radical polymerization and copolymerization, enabling incorporation into different polymer backbones like polyacrylates, polyvinyl acetates, and styrene-based polymers.
Substitution Reactions: The compound can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Radical Polymerization: Benzoyl peroxide is commonly used as an initiator for radical polymerization at elevated temperatures (e.g., 80°C).
Substitution Reactions: Trimethylamine is used in various solvents such as water, ethanol, THF, and DMF for substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
(o-Vinylbenzyl)trimethylammonium chloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of (o-Vinylbenzyl)trimethylammonium chloride primarily involves its cationic properties. The compound’s quaternary ammonium group interacts with negatively charged species, facilitating ion exchange and adsorption processes. This interaction is crucial in applications such as water treatment, where the compound acts as a flocculant or coagulant to remove impurities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Poly(4-vinylbenzyltrimethylammonium chloride): A similar compound used in the synthesis of strong base anion exchange resins.
Poly(3-acrylamidopropyltrimethylammonium chloride): Another related compound used in ion exchange resins.
Uniqueness
(o-Vinylbenzyl)trimethylammonium chloride stands out due to its versatile vinylbenzyl group, which allows for easy radical polymerization and copolymerization. This unique feature enables the incorporation of the compound into various polymer backbones, enhancing its applicability in multiple fields .
Eigenschaften
CAS-Nummer |
149158-70-3 |
|---|---|
Molekularformel |
C12H18ClN |
Molekulargewicht |
211.73 g/mol |
IUPAC-Name |
(2-ethenylphenyl)methyl-trimethylazanium;chloride |
InChI |
InChI=1S/C12H18N.ClH/c1-5-11-8-6-7-9-12(11)10-13(2,3)4;/h5-9H,1,10H2,2-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WFOVBWKCHOTRAU-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CC1=CC=CC=C1C=C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


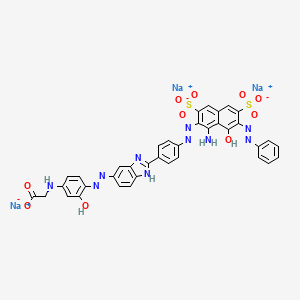
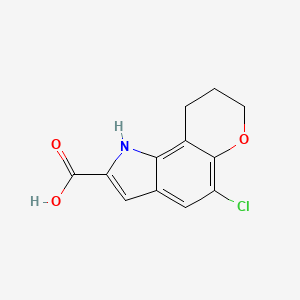
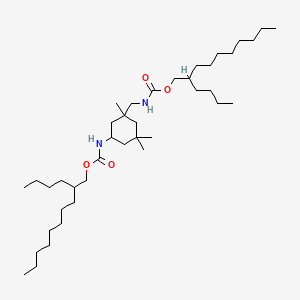
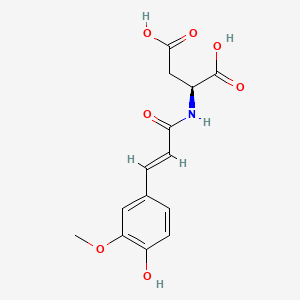
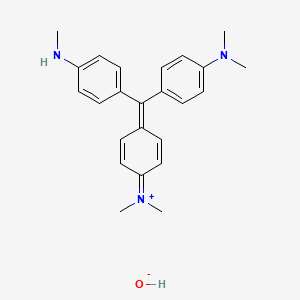
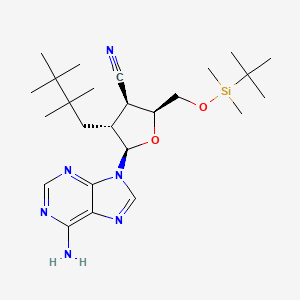
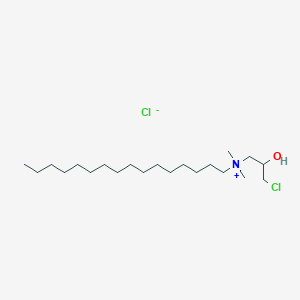
![[(8S,9R,10S,13S,14S,16R,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B12782456.png)

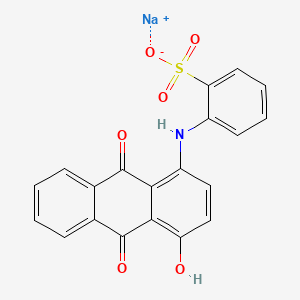
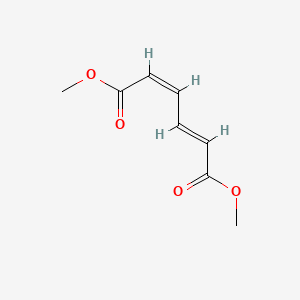
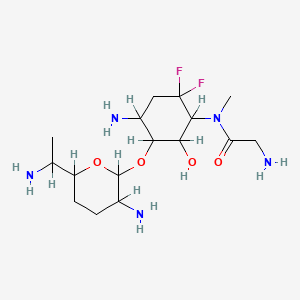
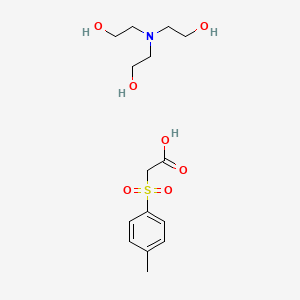
![piperazine;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12782505.png)
